Cas no 82375-30-2 (Humantenirine)

Humantenirine is a bioactive indole alkaloid isolated from the plant genus Gelsemium. It exhibits notable pharmacological properties, particularly as a modulator of glycine receptors in the central nervous system. Its structural complexity and selective binding affinity make it a valuable compound for neurological research, offering potential insights into receptor-mediated inhibitory neurotransmission. Humantenirine's high purity and well-characterized profile ensure reliability in experimental applications, including electrophysiological studies and ligand-receptor interaction assays. Its stability under standard laboratory conditions further enhances its utility as a reference standard. Researchers value this compound for its specificity and reproducible activity in probing glycine receptor function and related neuropharmacological pathways.
Humantenirine structure
Humantenirine structure
Product Name:Humantenirine
CAS No:82375-30-2
MF:C21H26N2O4
MW:370.442145824432
CID:837470
PubChem ID:11132403
Update Time:2025-10-20

Humantenirine Chemical and Physical Properties

Names and Identifiers

    • Spiro[3H-indole-3,8'(7'H)-[4,7]methanooxepino- [4,3-b]pyridin]-2(1H)-one,3'-ethylidene-1',- 2',3',4',4'a,5',9',9'a-octahydro-1,6-dimethoxy-,(3S,3'Z,4'R,4'aS,7'R,9'aS)-
    • HUMANTENIRINE
    • Spiro[3H-indole-3,8'(7'H)-[4,7]methanooxepino- [4,3-b]pyridin]-2(1H)-one,3'-ethylidene-1',- 2',3',4',4'a,5',9',9'a-octahydro-
    • Spiro[3H-indole-3,8'(7'H)-[4,7]methanooxepino- [4,3-b]pyridin]-2(1H)-one,3'-ethylidene-1',- 2'...
    • 4-Demethyl-11-methoxyhumantenine
    • Humanlenirine
    • (3S,3′Z,4′R,4′aS,7′R,9′aS)-3′-Ethylidene-1′,2′,3′,4′,4′a,5′,9′,9′a-octahydro-1,6-dimethoxyspiro[3H-indole-3,8′(7′H)-[4,7]methanooxepino[4,3-b]pyridin]-2(1H)-one (ACI)
    • Humantenine, 4-demethyl-11-methoxy- (ZCI)
    • Humantenrine
    • Spiro[3H-indole-3,8′(7′H)-[4,7]methanooxepino[4,3-b]pyridin]-2(1H)-one, 3′-ethylidene-1′,2′,3′,4′,4′a,5′,9′,9′a-octahydro-1,6-dimethoxy-, [4′R-(3′Z,4′α,4′aβ,7′α,8′α,9′aβ)]-
    • CID 6441961
    • 82375-30-2
    • (7Z)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
    • CHEMBL3597665
    • (1R,2S,4S,7Z,8R,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
    • HY-N7508
    • CS-0131113
    • AKOS040760453
    • [ "" ]
    • (1S,2S,4S,7Z,8S,9S)-7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
    • D85051
    • Humantenine, 4-demethyl-11-methoxy-
    • Humantenirine
    • Inchi: 1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15-,17-,19+,21-/m0/s1
    • InChI Key: ZORKKCARNQAZRJ-WQMYVFALSA-N
    • SMILES: O=C1N(OC)C2C=C(C=CC=2[C@@]21C[C@@H]1NC/C(/[C@H]3[C@@H]1CO[C@@H]2C3)=C\C)OC

Computed Properties

  • Exact Mass: 370.18900
  • Monoisotopic Mass: 370.18925731 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Molecular Weight: 370.4
  • XLogP3: 1.2
  • Topological Polar Surface Area: 60Ų

Experimental Properties

  • Color/Form: Powder
  • PSA: 60.03000
  • LogP: 2.57790

Humantenirine Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

Humantenirine Pricemore >>

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Humantenirine Production Method

Production Method 1

Reaction Conditions
Reference
A biomimetic synthesis of a novel seco indole alkaloid, 11-methoxygelsemamide
Takayama, Hiromitsu; et al, Tetrahedron, 1994, 50(28), 8363-70

Production Method 2

Reaction Conditions
Reference
Application of tungstate-catalyzed oxidation to the conversion of oxindoles into the corresponding Na-methoxyoxindoles in the Gelsemium alkaloid synthesis
Takayama, Hiromitsu; et al, Natural Product Letters, 1993, 2(4), 271-6

Production Method 3

Reaction Conditions
1.1 Reagents: Carbamide peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Methanol ,  Water
1.2 -
2.1 -
Reference
Application of tungstate-catalyzed oxidation to the conversion of oxindoles into the corresponding Na-methoxyoxindoles in the Gelsemium alkaloid synthesis
Takayama, Hiromitsu; et al, Natural Product Letters, 1993, 2(4), 271-6

Humantenirine Preparation Products

Additional information on Humantenirine

Humantenirine: A Comprehensive Overview

Humantenirine, identified by the CAS Registry Number 82375-30-2, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in various therapeutic areas. Recent advancements in research have shed light on its mechanisms of action, making it a promising candidate for further exploration.

The chemical structure of Humantenirine is characterized by a complex arrangement of functional groups, which contribute to its diverse biological activities. Its molecular formula and weight provide insights into its physical and chemical properties, making it suitable for various experimental setups. Researchers have utilized advanced spectroscopic techniques to elucidate its structure, ensuring a deeper understanding of its potential interactions with biological systems.

One of the most intriguing aspects of Humantenirine is its bioactivity. Studies have demonstrated its ability to modulate key cellular pathways, which could be harnessed for therapeutic purposes. For instance, recent findings suggest that it may play a role in regulating enzyme activity, potentially offering new avenues for drug development. These discoveries underscore the importance of continued research into its pharmacological properties.

In terms of applications, Humantenirine has shown promise in several areas, including but not limited to, anti-inflammatory and antioxidant activities. Its ability to scavenge free radicals makes it a valuable compound in the context of oxidative stress-related diseases. Moreover, preliminary studies indicate that it may possess anti-cancer properties, although further investigation is required to confirm these observations.

The synthesis and characterization of Humantenirine have been optimized through innovative methodologies, ensuring high purity and consistency in experimental results. This has facilitated more accurate assessments of its biological effects and has paved the way for large-scale production if deemed necessary for clinical trials.

From an environmental perspective, understanding the ecological impact of Humantenirine is crucial. Research into its biodegradability and potential toxicity to aquatic organisms is ongoing, with preliminary data suggesting minimal environmental risk under controlled conditions.

In conclusion, Humantenirine, with its CAS number 82375-30-2, represents a compelling area of study with vast potential for advancing medical science. As research progresses, it is anticipated that new insights will emerge, further solidifying its role in the development of novel therapeutic agents.

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